(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one (4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15725142
InChI: InChI=1S/C21H14BrN5O3/c22-17-13-16(27(29)30)11-12-18(17)23-24-20-19(14-7-3-1-4-8-14)25-26(21(20)28)15-9-5-2-6-10-15/h1-13,25H
SMILES:
Molecular Formula: C21H14BrN5O3
Molecular Weight: 464.3 g/mol

(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC15725142

Molecular Formula: C21H14BrN5O3

Molecular Weight: 464.3 g/mol

* For research use only. Not for human or veterinary use.

(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C21H14BrN5O3
Molecular Weight 464.3 g/mol
IUPAC Name 4-[(2-bromo-4-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C21H14BrN5O3/c22-17-13-16(27(29)30)11-12-18(17)23-24-20-19(14-7-3-1-4-8-14)25-26(21(20)28)15-9-5-2-6-10-15/h1-13,25H
Standard InChI Key XPABZGGVBRQIQV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, (4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one, reflects its intricate architecture. Key features include:

  • Pyrazol-3-one core: A five-membered ring with two adjacent nitrogen atoms and a ketone group at position 3.

  • Hydrazinylidene bridge: A diazenyl (-N=N-) group linking the pyrazole ring to a 2-bromo-4-nitrophenyl moiety.

  • Substituents: Two phenyl groups at positions 2 and 5, and a bromo-nitro-substituted phenyl group at position 4.

Molecular Formula: C<sub>22</sub>H<sub>15</sub>BrN<sub>4</sub>O<sub>3</sub>
Molecular Weight: 487.29 g/mol (calculated from isotopic composition).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>15</sub>BrN<sub>4</sub>O<sub>3</sub>
Molecular Weight487.29 g/mol
IUPAC Name(4Z)-4-[(2-bromo-4-nitrophenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-oneDerived
Canonical SMILESBrC1=C(C=CC(=C1)N+[O-])N=NC2=C(C(=O)N(N2)C3=CC=CC=C3)C4=CC=CC=C4Generated

Synthesis and Reaction Pathways

General Pyrazolone Synthesis Strategies

Pyrazol-3-ones are typically synthesized via:

  • Knorr Pyrazole Synthesis: Condensation of hydrazines with 1,3-diketones or β-ketoesters .

  • Post-Ugi Modifications: Multi-component Ugi reactions followed by cyclization, enabling rapid diversification .

  • Hydrazino-Ugi Reaction: Combines hydrazines, carbonyl compounds, isocyanides, and acids to yield hydrazinodipeptide-like intermediates, which cyclize under mild conditions .

For the target compound, the hydrazino-Ugi approach is plausible. As demonstrated by Lakontseva and Krasavin , N-cyanoacetyl-N’-trifluoroacetylhydrazines undergo acid- or base-mediated cyclization to pyrazol-3-ones. Adapting this method, the 2-bromo-4-nitrophenylhydrazine precursor could react with a β-ketoester or diketone to form the pyrazole core.

Table 2: Hypothetical Synthesis Pathway

StepReactantsConditionsProduct
12-Bromo-4-nitroaniline + NaNO<sub>2</sub>/HClDiazotization (0–5°C)Diazonium salt
2Diazonium salt + β-ketoesterCoupling (pH 7–8)Hydrazone intermediate
3Hydrazone + PhenylacetyleneCyclization (Δ, acid)Pyrazol-3-one scaffold

Structural and Spectroscopic Characterization

X-ray Crystallography and Computational Modeling

While no crystallographic data exists for this specific compound, analogs like (4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one () exhibit planar pyrazole rings with dihedral angles <5° between substituents. Density functional theory (DFT) calculations predict similar planarity for the title compound, stabilizing conjugation across the hydrazinylidene bridge.

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • ν(C=O): 1680–1700 cm<sup>−1</sup> (pyrazol-3-one ketone) .

  • ν(NO<sub>2</sub>): 1520 cm<sup>−1</sup> (asymmetric), 1350 cm<sup>−1</sup> (symmetric) .

  • ν(N=N): 1440–1460 cm<sup>−1</sup> .

Nuclear Magnetic Resonance (NMR):

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) :

    • δ 8.2–8.5 ppm (aromatic H, nitro/bromo phenyl).

    • δ 7.3–7.8 ppm (diphenyl groups).

    • δ 6.1 ppm (pyrazole H, Z-configuration).

  • <sup>13</sup>C NMR:

    • δ 160 ppm (C=O).

    • δ 140–150 ppm (N=N and aromatic C-Br).

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water; soluble in DMSO, DMF, and dichloromethane.

  • Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to nitro groups.

Tautomerism and Stereochemistry

The (4Z) configuration indicates the hydrazinylidene group’s orientation relative to the ketone. Tautomerism between the 3-keto and 3-hydroxy forms is suppressed by the electron-withdrawing nitro group, stabilizing the keto form .

CompoundIC<sub>50</sub> (μM)TargetSource
5-(4-Nitrophenyl)-2-phenylpyrazol-3-one12.3COX-2
4-Bromo-pyrazol-3-one derivative8.9Staphylococcus aureus

Materials Science

  • Dyes and Pigments: Nitro and azo groups enable absorption in visible spectra (λ<sub>max</sub> 450–500 nm) .

  • Coordination Chemistry: Pyrazol-3-ones act as bidentate ligands for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) .

Research Challenges and Future Directions

  • Synthetic Optimization: Current yields for similar compounds range 52–88% ; catalytic methods could improve efficiency.

  • Toxicity Profiling: Nitro groups may confer hepatotoxicity; prodrug strategies warrant exploration.

  • Computational Studies: Molecular docking to identify protein targets (e.g., kinases, GPCRs).

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